molecular formula C22H35NO3 B13767727 3-(2'-Methylpiperidino)propyl p-sec-hexoxybenzoate CAS No. 63918-96-7

3-(2'-Methylpiperidino)propyl p-sec-hexoxybenzoate

Cat. No.: B13767727
CAS No.: 63918-96-7
M. Wt: 361.5 g/mol
InChI Key: IHTNSEAIRWVJJI-UHFFFAOYSA-N
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Description

3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate is a chemical compound with the molecular formula C22H35NO3 and a molecular weight of 361.58 g/mol . It is an ester derivative of benzoic acid and is known for its applications in various scientific fields.

Preparation Methods

The synthesis of 3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate involves the esterification of p-sec-hexoxybenzoic acid with 3-(2’-Methylpiperidino)propanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate undergoes various chemical reactions, including:

Scientific Research Applications

3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate can be compared with similar compounds such as:

The uniqueness of 3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate lies in its specific ester group, which imparts distinct chemical and biological characteristics.

Properties

CAS No.

63918-96-7

Molecular Formula

C22H35NO3

Molecular Weight

361.5 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-hexan-2-yloxybenzoate

InChI

InChI=1S/C22H35NO3/c1-4-5-10-19(3)26-21-13-11-20(12-14-21)22(24)25-17-8-16-23-15-7-6-9-18(23)2/h11-14,18-19H,4-10,15-17H2,1-3H3

InChI Key

IHTNSEAIRWVJJI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)OC1=CC=C(C=C1)C(=O)OCCCN2CCCCC2C

Origin of Product

United States

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